1-(2-Ethylphenyl)-3-(pyridin-4-ylmethyl)urea
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Overview
Description
1-(2-Ethylphenyl)-3-(pyridin-4-ylmethyl)urea is a compound that belongs to the class of ureas, which are organic compounds characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with pyridin-4-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Ethylphenyl)-3-(pyridin-4-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible pharmacological effects.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its ability to form stable chemical bonds.
Mechanism of Action
The mechanism by which 1-(2-Ethylphenyl)-3-(pyridin-4-ylmethyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
- 1-(2-Methylphenyl)-3-(pyridin-4-ylmethyl)urea
- 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea
- 1-(2-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea
Comparison: Compared to its similar compounds, 1-(2-Ethylphenyl)-3-(pyridin-4-ylmethyl)urea may exhibit unique properties due to the specific positioning of the ethyl and pyridinyl groups. These structural differences can influence the compound’s reactivity, stability, and potential applications. For instance, the position of the pyridinyl group can affect the compound’s ability to form hydrogen bonds, impacting its biological activity and solubility.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-13-5-3-4-6-14(13)18-15(19)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKARWNCOPFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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